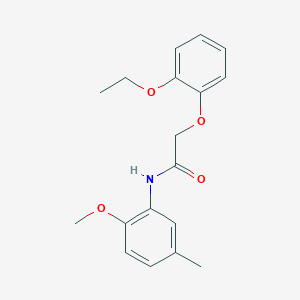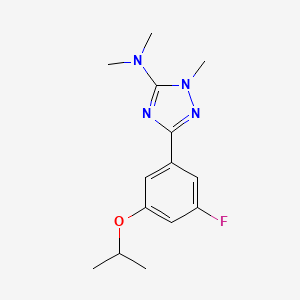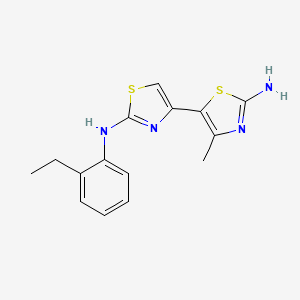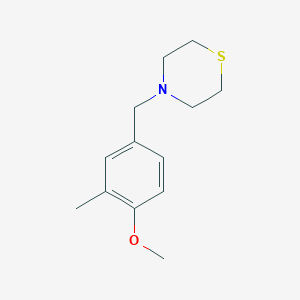
4-(4-methoxy-3-methylbenzyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxy-3-methylbenzyl)thiomorpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a thiomorpholine derivative that has been synthesized using different methods, including the use of palladium-catalyzed cross-coupling reactions.
Mécanisme D'action
The mechanism of action of 4-(4-methoxy-3-methylbenzyl)thiomorpholine is not fully understood. However, studies have suggested that it may work by inhibiting the growth of cancer cells and bacteria. It has also been found to have antioxidant properties, which may contribute to its anticancer and antimicrobial effects.
Biochemical and Physiological Effects
Studies have shown that 4-(4-methoxy-3-methylbenzyl)thiomorpholine has biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been found to inhibit the growth of bacteria by disrupting their cell walls. It has also been found to have anti-inflammatory properties, which may contribute to its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-methoxy-3-methylbenzyl)thiomorpholine in lab experiments is its potential as a new antibiotic or anticancer drug. It is also relatively easy to synthesize using the palladium-catalyzed cross-coupling reaction. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 4-(4-methoxy-3-methylbenzyl)thiomorpholine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for cancer and bacterial infections. Another direction is to study its potential use as a catalyst in organic synthesis. Additionally, further research could be conducted to optimize its use in lab experiments and to explore its potential use in the treatment of inflammatory diseases.
Conclusion
In conclusion, 4-(4-methoxy-3-methylbenzyl)thiomorpholine is a thiomorpholine derivative that has potential applications in various fields of scientific research. It has been synthesized using the palladium-catalyzed cross-coupling reaction and has been found to have antimicrobial, anticancer, and anti-inflammatory properties. While its mechanism of action is not fully understood, further research could lead to the development of new antibiotics, anticancer drugs, and catalysts for organic synthesis.
Méthodes De Synthèse
The synthesis of 4-(4-methoxy-3-methylbenzyl)thiomorpholine involves the use of palladium-catalyzed cross-coupling reactions. In this method, the palladium-catalyzed cross-coupling reaction is used to couple the aryl halide and the thiomorpholine derivative. The reaction is carried out in the presence of a base and a palladium catalyst, which facilitates the formation of the desired product. This method has been found to be efficient and effective in synthesizing 4-(4-methoxy-3-methylbenzyl)thiomorpholine.
Applications De Recherche Scientifique
4-(4-methoxy-3-methylbenzyl)thiomorpholine has potential applications in various fields of scientific research. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use as a catalyst in organic synthesis. It has also been found to have anticancer properties, making it a potential candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
4-[(4-methoxy-3-methylphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11-9-12(3-4-13(11)15-2)10-14-5-7-16-8-6-14/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBUVBKIJYIDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylbenzyl)thiomorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5632510.png)

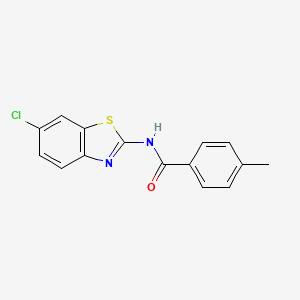
![8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632538.png)
![6-fluoro-4-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5632544.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-furamide hydrochloride](/img/structure/B5632551.png)
![1-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5632562.png)
![2-[(6-isopropylpyrimidin-4-yl)amino]-1-(2-thienyl)ethanol](/img/structure/B5632566.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5632567.png)
![{4-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B5632571.png)
![3-{2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5632575.png)
